1,1,1,3-Tetrachloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

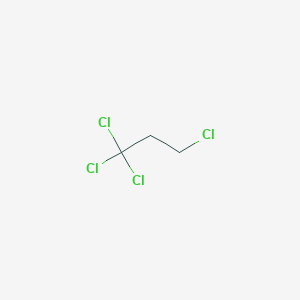

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTACNSITJSJFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051546 | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1070-78-6 | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3-tetrachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3-TETRACHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,3-Tetrachloropropane from Ethylene and Carbon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,3-tetrachloropropane, a valuable chemical intermediate, through the telomerization of ethylene (B1197577) and carbon tetrachloride. This document details the underlying reaction mechanism, experimental protocols, and key process parameters, with a focus on providing actionable information for laboratory and pilot-scale synthesis.

Introduction

The addition of carbon tetrachloride to ethylene is a well-established method for the production of this compound. This reaction, a free-radical telomerization, yields a homologous series of tetrachloroalkanes, with the 1:1 adduct, this compound, being the primary product of interest for various applications, including the synthesis of agrochemicals and pharmaceuticals. The process is typically catalyzed by iron-based systems and conducted under elevated temperature and pressure to achieve optimal yields and selectivity.

Reaction Mechanism and Process Workflow

The synthesis of this compound from ethylene and carbon tetrachloride proceeds via a free-radical chain mechanism. The overall process involves several key stages, from the preparation of the catalyst and reactants to the final purification of the product.

Overall Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below. The process begins with the preparation of the catalyst and the charging of the reactor, followed by the introduction of ethylene to initiate the reaction. After the reaction is complete, the crude product is subjected to a series of purification steps to isolate the desired compound.

Free-Radical Telomerization Mechanism

The core of the synthesis is a free-radical chain reaction involving three key stages: initiation, propagation, and termination. The use of an iron-based catalyst system is crucial for initiating the reaction at a controlled rate.

Experimental Protocols

The following protocols are synthesized from publicly available patent literature and are intended to provide a detailed methodology for the synthesis of this compound.

Catalyst Preparation and Reactor Charging

The catalyst system typically consists of a source of metallic iron and a promoter, such as an organophosphate compound.

-

Catalyst System:

-

Metallic Iron (e.g., iron powder or iron rings)

-

Ferric Chloride (FeCl₃)

-

Promoter: Tributylphosphate (TBP) or Triethyl phosphite (B83602) (TEP)

-

-

Procedure:

-

The reactor, typically a glass-lined or Monel autoclave equipped with an agitator and temperature control, is charged with carbon tetrachloride.

-

The metallic iron, ferric chloride, and the organophosphate promoter are added to the carbon tetrachloride with agitation.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Reaction Execution

The reaction is carried out under pressure with a continuous feed of ethylene.

-

Procedure:

-

The reactor containing the carbon tetrachloride and catalyst mixture is heated to the desired reaction temperature, typically in the range of 80°C to 130°C.[1][2]

-

Once the desired temperature is reached, a continuous feed of ethylene is introduced into the liquid mixture.[3]

-

The reaction is exothermic, and cooling may be required to maintain a constant temperature.[3]

-

The reactor pressure is maintained within the range of 30 to 200 psig.[1][2]

-

The reaction is allowed to proceed for a residence time of 0.2 to 20 hours.[1][2]

-

The progress of the reaction can be monitored by measuring the consumption of ethylene.

-

Product Purification

The crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and higher-order telomers. Purification is typically achieved through distillation.

-

Procedure:

-

The reaction mixture is first subjected to a distillation step to remove the unreacted carbon tetrachloride and ethylene, which can be recycled back to the reactor.[2]

-

The remaining mixture, containing this compound, higher molecular weight compounds, and the catalyst, is then subjected to fractional distillation under reduced pressure.[2]

-

The distillation is typically carried out at a temperature of 70 to 115°C and a pressure of 40 to 225 torr to obtain the purified this compound.[2]

-

Quantitative Data

The yield and selectivity of the reaction are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Reaction Temperature | 100°C | [3] |

| Reaction Time | 6.8 hours | [3] |

| Carbon Tetrachloride to Ethylene Mole Ratio | Approximately 1:1 to 3:1 | [4] |

| Catalyst System | Iron, Ferric Chloride, Tributyl Phosphate | [3][4] |

| Carbon Tetrachloride Conversion (Single-Pass) | 70% | [3][4] |

| This compound Selectivity | 95% | [3][4] |

Conclusion

The synthesis of this compound via the telomerization of ethylene and carbon tetrachloride is a robust and scalable process. Careful control of reaction parameters, particularly temperature, pressure, and reactant ratios, in conjunction with an effective iron-based catalyst system, allows for high selectivity and conversion. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully implement and optimize this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2005021473A1 - Method for producing this compound and other haloalkanes with iron catalyst - Google Patents [patents.google.com]

- 3. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 4. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1,1,1,3-tetrachloropropane, a significant intermediate in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₄ | PubChem[1] |

| Molecular Weight | 181.88 g/mol | PubChem[1] |

| Appearance | Liquid | PubChem |

| Density | 1.471 g/cm³ | Echemi |

| Boiling Point | 159 °C | Echemi |

| Melting Point | -35 °C | Echemi |

| Vapor Pressure | 2.99 mmHg at 25 °C | Echemi |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Enthalpy of Vaporization | 57.8 kJ/mol at 315 K | NIST Chemistry WebBook |

| Enthalpy of Fusion | 10.49 kJ/mol at 237.7 K | NIST Chemistry WebBook |

Key Chemical Transformations

This compound is a key intermediate in the synthesis of other chlorinated compounds. Two primary reactions involving this compound are its synthesis from carbon tetrachloride and ethylene, and its subsequent dehydrochlorination to produce 1,1,3-trichloropropene (B110787).

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of carbon tetrachloride with ethylene.[2][3] This process often utilizes a catalyst system to promote the addition reaction.

Dehydrochlorination of this compound

This compound can undergo dehydrochlorination to form 1,1,3-trichloropropene. This elimination reaction is an important step in the synthesis of various other chemical products.[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tubes (one end sealed)

-

Small test tube

-

Sample of this compound

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the heating bath of the Thiele tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid and liquid phases are in equilibrium. Since this compound has a low melting point, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage

-

Thermometer

-

Capillary tubes (one end sealed)

-

Sample of this compound

Procedure:

-

Introduce a small, dry sample of the solidified compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature below the expected melting point.

-

Slowly increase the temperature and observe the sample.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature water bath to bring the liquid to a known temperature.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 (m₃).

-

The density of the liquid is calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] x Density of water at the measurement temperature.

Determination of Vapor Pressure (Isoteniscope Method)

Objective: To measure the vapor pressure of the liquid at various temperatures.[6][7][8][9]

Apparatus:

-

Isoteniscope

-

Vacuum pump

-

Manometer

-

Constant temperature bath

-

Thermometer

Procedure:

-

Assemble the apparatus as shown in the diagram for the isoteniscope method.[8]

-

Fill the bulb of the isoteniscope approximately three-quarters full with the liquid sample. A small amount of the liquid is also placed in the U-tube of the isoteniscope.[8]

-

Connect the isoteniscope to the vacuum system and place it in the constant temperature bath.[6][7]

-

Evacuate the air from the system. The liquid may boil under reduced pressure.[6][7]

-

After evacuation, carefully admit air until the liquid levels in the U-tube of the isoteniscope are equal. This indicates that the pressure in the system is equal to the vapor pressure of the liquid at that temperature.[8]

-

Record the temperature of the bath and the pressure from the manometer.[8]

-

Vary the temperature of the bath and repeat the measurement to obtain vapor pressure data at different temperatures.[8]

References

- 1. This compound | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 3. WO2005021473A1 - Method for producing this compound and other haloalkanes with iron catalyst - Google Patents [patents.google.com]

- 4. WO2014130436A1 - Methods for the dehydrochlorination of this compound to 1,1,3-trichloropeopene - Google Patents [patents.google.com]

- 5. US8877991B2 - Methods for the dehydrochlorination of this compound to 1,1,3-trichloropropene - Google Patents [patents.google.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. copland.udel.edu [copland.udel.edu]

- 8. tccc.iesl.forth.gr [tccc.iesl.forth.gr]

- 9. Lu Le Laboratory: Isoteniscope-The Determination of the Saturated Vapor Pressure of Liquid-Experiments in Physical Chemistry [lulelaboratory.blogspot.com]

Spectroscopic Profile of 1,1,1,3-Tetrachloropropane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1,1,3-tetrachloropropane, a chlorinated propane (B168953) derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Experimental ¹H NMR data for this compound, including chemical shifts and coupling constants, were not found in the reviewed literature.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound is found in the publication by F. K. Velichko and V. I. Dostovalova in Organic Magnetic Resonance (1975).[1] However, the specific chemical shift values from this source could not be obtained.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CCl₃) | 95 - 105 |

| C2 (-CH₂-) | 50 - 60 |

| C3 (-CH₂Cl) | 45 - 55 |

| Note: Predicted values are based on typical chemical shifts for similar chlorinated alkanes. |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available through SpectraBase.[1] While the full spectrum is not detailed here, the expected characteristic absorption bands are listed below.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H stretch | 2950 - 2850 |

| C-H bend (scissoring/wagging) | 1470 - 1350 |

| C-Cl stretch | 850 - 550 |

Mass Spectrometry (MS)

The mass spectrum of this compound is available on the NIST WebBook, acquired via electron ionization (EI).[2] The major fragments observed are summarized below.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 109 | 100 | [C₂H₂Cl₂]⁺ |

| 145 | ~75 | [C₃H₄Cl₃]⁺ |

| 147 | ~73 | [C₃H₄Cl₃]⁺ (isotope peak) |

| 63 | ~60 | [C₂H₂Cl]⁺ |

| 111 | ~35 | [C₂H₂Cl₂]⁺ (isotope peak) |

| 117 | ~30 | [CCl₃]⁺ |

| 119 | ~29 | [CCl₃]⁺ (isotope peak) |

| Note: Relative abundances are estimated from the graphical representation of the mass spectrum on the NIST WebBook.[2] |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. Therefore, the following are generalized protocols for the analysis of liquid halogenated organic compounds.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound would be prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

-

¹H NMR: A standard one-dimensional proton NMR spectrum would be acquired using a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction of the resulting free induction decay (FID).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time would be necessary to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum could be obtained using one of the following methods:

-

Neat Liquid: A thin film of the liquid would be placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer's sample holder.

-

Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) would be prepared and placed in a liquid sample cell of a defined path length.

A background spectrum of the salt plates or the solvent-filled cell would be recorded first and subsequently subtracted from the sample spectrum to yield the spectrum of the compound.

Mass Spectrometry (MS)

Mass spectral analysis would typically be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) would be injected into the gas chromatograph. The GC would be equipped with a capillary column suitable for the separation of halogenated hydrocarbons. The oven temperature would be programmed to ensure the elution of the compound as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it would enter the mass spectrometer's ion source, where it would be subjected to electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting molecular ion and fragment ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector would record the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Structural Isomer Analysis of 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,1,1,3-tetrachloropropane and its five structural isomers: 1,1,1,2-tetrachloropropane (B1620178), 1,1,2,2-tetrachloropropane, 1,1,3,3-tetrachloropropane (B154969), 1,2,2,3-tetrachloropropane (B86103), and 1,1,2,3-tetrachloropropane (B103044). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, spectroscopic signatures, and synthesis of these compounds. The guide presents quantitative data in structured tables for straightforward comparison, details experimental protocols for synthesis and analysis, and includes visualizations of logical relationships and experimental workflows to facilitate comprehension.

Introduction

This compound is a chlorinated hydrocarbon with various applications, including its use as a chemical intermediate in the synthesis of next-generation refrigerants and solvents. The structural isomers of tetrachloropropane, each with the chemical formula C₃H₄Cl₄, exhibit distinct physical and chemical properties due to the different arrangements of chlorine atoms on the propane (B168953) backbone. These differences are critical in various applications, from industrial synthesis to their potential roles in drug development and toxicology. A thorough understanding of each isomer is therefore essential for targeted synthesis, accurate identification, and safe handling.

Physicochemical Properties of Tetrachloropropane Isomers

The arrangement of chlorine atoms significantly influences the physicochemical properties of the tetrachloropropane isomers. A summary of key quantitative data is presented in Table 1 for easy comparison.

| Property | This compound | 1,1,1,2-Tetrachloropropane | 1,1,2,2-Tetrachloropropane | 1,1,3,3-Tetrachloropropane | 1,2,2,3-Tetrachloropropane | 1,1,2,3-Tetrachloropropane |

| CAS Number | 1070-78-6 | 812-03-3 | 13116-60-4 | 1653-17-4 | 13116-53-5 | 18495-30-2 |

| Molecular Weight ( g/mol ) | 181.88 | 181.87 | 181.87 | 181.88 | 181.88 | 181.87 |

| Boiling Point (°C) | 159[1] | 152.4[2] | 145.6 | 175-176 | 166[3] | 177.7[4] |

| Melting Point (°C) | - | -64[2] | - | - | - | 179[4][5][6] |

| Density (g/cm³) | 1.470 @ 20°C[1] | 1.466 | 1.53 | - | 1.5 | 1.53[5][6] |

| Refractive Index | - | 1.48 | - | - | - | 1.479[4] |

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of the tetrachloropropane isomers. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within each isomer.

| Isomer | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| This compound | Triplet and quartet | Three distinct signals |

| 1,1,1,2-Tetrachloropropane | Doublet and quartet | Three distinct signals |

| 1,1,2,2-Tetrachloropropane | Singlet and quartet | Three distinct signals |

| 1,1,3,3-Tetrachloropropane | Two triplets | Two distinct signals |

| 1,2,2,3-Tetrachloropropane | A singlet is observed at 4.17 ppm in CCl4 and 4.129 ppm in CDCl3.[7] | Two distinct signals |

| 1,1,2,3-Tetrachloropropane | Complex multiplet patterns | Three distinct signals |

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the tetrachloropropane isomers. The electron ionization (EI) mass spectra of these isomers will exhibit characteristic fragmentation patterns, although some fragments may be common due to their similar structures.

Experimental Protocols

Synthesis of Tetrachloropropane Isomers

This compound can be synthesized by the reaction of ethylene (B1197577) with carbon tetrachloride.[8][9][10] A detailed experimental protocol is as follows:

-

Reaction Setup : A reactor is charged with carbon tetrachloride, a catalyst system comprising iron and a phosphorus (V) compound (e.g., tributyl phosphate), and a co-catalyst.[8][9][10]

-

Reaction Conditions : The reactor is heated to a temperature between 40°C and 180°C (preferably 85°C to 150°C) with agitation.[8]

-

Ethylene Feed : Ethylene is continuously fed into the reactor. The mole ratio of carbon tetrachloride to ethylene is maintained between 0.02:1 and 50:1.[8]

-

Reaction Monitoring : The reaction progress is monitored by analyzing samples periodically.

-

Work-up and Purification : After the reaction is complete, the crude product is purified by distillation to yield this compound.

This isomer can be produced by the addition of hydrogen chloride to 1,1,1-trichloropropene.[2]

-

Reactants : 1,1,1-trichloropropene and hydrogen chloride.

-

Procedure : Hydrogen chloride gas is bubbled through a solution of 1,1,1-trichloropropene in a suitable solvent, or the reaction is carried out in the gas phase over a catalyst.

-

Purification : The resulting 1,1,1,2-tetrachloropropane is purified by distillation.

A plausible route involves the radical addition of carbon tetrachloride to vinylidene chloride to form 1,1,1,3,3-pentachloropropane (B1622584), followed by selective reduction.[11]

-

Pentachloropropane Synthesis : Carbon tetrachloride, vinylidene chloride, copper(I) chloride, and an amine ligand are heated in a reactor at 100-150°C.[11]

-

Reduction : The crude 1,1,1,3,3-pentachloropropane is then selectively reduced to 1,1,3,3-tetrachloropropane using a suitable reducing agent.[11]

-

Purification : The final product is purified by distillation.

These isomers can be obtained as by-products in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane (B165214).[12] The process involves the liquid-phase chlorination of 1,2,3-trichloropropane.[12]

Analytical Methods

A robust method for the separation and identification of tetrachloropropane isomers.

-

Instrumentation : An Agilent 7890A/5975C GC/MS or similar.[13]

-

Column : A capillary column such as a Zebron ZB-5 (30 m × 0.25 mm i.d. × 0.25 µm).[14]

-

Injector : Split mode (e.g., 1:100 split ratio) at 280°C.[14]

-

Oven Temperature Program : 40°C for 3 min, then ramp at 10°C/min to 280°C, hold for 9 min.[14]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.58 mL/min).[14]

-

Mass Spectrometer : Quadrupole mass spectrometer with an ion source temperature of 200°C.[14] Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[13]

-

Sample Preparation : Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[15] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[15]

-

Instrumentation : A standard NMR spectrometer (e.g., 300 or 500 MHz) is used to acquire ¹H and ¹³C spectra.

Visualizations

Logical Relationship of Tetrachloropropane Isomers

The following diagram illustrates the structural relationship between the different isomers of tetrachloropropane, all sharing the same molecular formula.

Caption: Structural Isomers of Tetrachloropropane.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical experimental workflow for the analysis of tetrachloropropane isomers.

Caption: Workflow for Tetrachloropropane Isomer Analysis.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound. The tabulated physicochemical and spectroscopic data, along with the outlined experimental protocols, offer a valuable resource for researchers and professionals. The distinct properties of each isomer underscore the importance of precise analytical methods for their differentiation and characterization. The provided workflows and diagrams serve as a clear guide for the systematic analysis of these compounds.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]

- 3. 1,2,2,3-tetrachloropropane [stenutz.eu]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 1,1,2,3-tetrachloropropane [chembk.com]

- 7. 1,2,2,3-TETRACHLOROPROPANE(13116-53-5) 1H NMR spectrum [chemicalbook.com]

- 8. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 9. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 13. ysi.com [ysi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 1,1,1,3-Tetrachloropropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1,1,3-tetrachloropropane in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility principles, a generalized experimental protocol for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₃H₄Cl₄, CAS No. 1070-78-6) is a chlorinated hydrocarbon.[1] It is a liquid at room temperature and finds application as an intermediate in chemical synthesis.[2][3] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and various other applications within research and development, including the pharmaceutical and agrochemical industries.[3]

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in scientific literature and chemical databases, its solubility can be inferred based on the principle of "like dissolves like."[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a polar organic molecule due to the presence of four electronegative chlorine atoms. Therefore, it is expected to be soluble in a range of polar and nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble/Miscible | Similar polarities and the absence of strong hydrogen bonding in the solvent allow for effective solvation of the polar C-Cl bonds in this compound. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble/Miscible | The polarity of the alcohol should facilitate dissolution. While hydrogen bonding is the primary intermolecular force in alcohols, the dipole-dipole interactions with this compound are expected to be significant enough for solubility. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride | Likely Soluble/Miscible | Halogenated hydrocarbons are generally soluble in nonpolar organic solvents due to the presence of London dispersion forces, which are the primary intermolecular forces in both the solute and the solvent.[4][5] |

| Water | - | Sparingly Soluble | Despite its polarity, the large nonpolar hydrocarbon portion of the molecule and the lack of hydrogen bonding capability with water molecules would likely limit its solubility in aqueous solutions.[4] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is adapted from established gravimetric and analytical techniques for solubility determination.[6][7][8]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved droplets of this compound will indicate that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, the pipette tip should be kept away from the bottom of the vial.

-

Filter the collected supernatant through a syringe filter to remove any remaining micro-droplets of the undissolved solute.

-

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry vial (W₁).

-

Transfer the filtered, saturated solution into the pre-weighed vial and weigh it again (W₂).

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved solute.

-

Once all the solvent has evaporated, weigh the vial containing the solute residue (W₃).

-

-

Calculation of Solubility:

-

Mass of the solvent = W₂ - W₃

-

Mass of the dissolved this compound = W₃ - W₁

-

Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] x 100

-

-

Instrumental Analysis (Alternative Method):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze these standards using a suitable analytical technique (e.g., Gas Chromatography) to create a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for Determining the Solubility of a Liquid in an Organic Solvent.

Conclusion

References

- 1. This compound | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Usage and synthesis method of this compound [techemi.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

The Uncharted Toxicological Landscape of 1,1,1,3-Tetrachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for 1,1,1,3-Tetrachloropropane (CAS No. 1070-78-6) is largely unavailable in publicly accessible scientific literature and databases. This guide provides the existing hazard information for this compound and supplements it with a detailed toxicological profile of structurally related chlorinated propanes to offer a comparative perspective for risk assessment and future research.

This compound: Known Hazards

While quantitative toxicological data is scarce, this compound is recognized for several hazards based on its chemical properties and classifications by regulatory bodies. It is classified as a flammable liquid and vapor.[1] The primary health concerns identified are that it is harmful if swallowed and causes skin and serious eye irritation.[1][2][3]

Table 1: Hazard Classification for this compound

| Hazard Class | Classification | Source |

| Flammable Liquid | Category 3 | [1] |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [1][3] |

| Skin Corrosion/Irritation | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | [2][3] |

A Comparative Toxicological Assessment: Insights from Structurally Similar Chlorinated Propanes

Due to the lack of specific data for this compound, this section details the toxicological profiles of related compounds, such as 1,1,2,3-Tetrachloropropene and 1,2,3-Trichloropropane. This information can serve as a surrogate for estimating potential hazards and designing future toxicological studies.

Acute Toxicity

Acute toxicity studies on analogous compounds reveal significant toxicity via oral, dermal, and inhalation routes.

Table 2: Acute Toxicity Data for Structurally Related Chlorinated Propanes

| Compound | Test Species | Route | Endpoint | Value | Source |

| 1,1,2,3-Tetrachloropropene | Rat (CD, Sprague-Dawley derived) | Oral | LD50 (male) | 620 mg/kg | [4] |

| Rat (CD, Sprague-Dawley derived) | Oral | LD50 (female) | 700 mg/kg | [4] | |

| Rabbit (New Zealand white) | Dermal | LD50 (male) | 2100 mg/kg | [4] | |

| Rabbit (New Zealand white) | Dermal | LD50 (female) | 2200 mg/kg | [4] | |

| Rat | Inhalation | LC50 | 1,500 mg/m³ | [4] | |

| 1,2,3-Trichloropropane | Rat | Oral | LD50 | 320 mg/kg bw | [5] |

| Rat | Inhalation (4h) | Approx. Lethal Conc. | 1000 ppm | [5] |

Skin and Eye Irritation

Studies on 1,1,2,3-Tetrachloropropene indicate it is a severe skin irritant and a moderate eye irritant.

Table 3: Skin and Eye Irritation Data for 1,1,2,3-Tetrachloropropene

| Endpoint | Test Species | Observation | Source |

| Primary Dermal Irritation | Rabbit (New Zealand white) | Severe irritation with tissue destruction (superficial necrosis) at 4-hour and 24-hour exposures. | [4] |

| Eye Irritation | Rabbit | Moderately irritating with conjunctival redness, chemosis, and discharge. Effects reversed within 7 days. | [4] |

Chronic Toxicity and Carcinogenicity

Chronic exposure to related chlorinated propanes has been linked to organ damage and carcinogenicity in animal studies. For instance, 1,2,3-Trichloropropane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] Oral exposure in rodents led to tumors in the forestomach, liver, and other organs.[5][6] Similarly, 1,3-Dichloropropene is classified by the EPA as a probable human carcinogen (Group B2).[7]

Experimental Protocols: A Methodological Overview

The following are representative experimental protocols for key toxicological endpoints, based on studies of related chlorinated propanes.

Acute Oral Toxicity (as per studies on 1,1,2,3-Tetrachloropropene)

-

Test Species: Fasted CD (Sprague-Dawley derived) rats (5 per sex per group).

-

Administration: The test substance is administered by oral intubation.

-

Dosage: A range of doses is used to determine the lethal dose 50 (LD50). For 1,1,2,3-Tetrachloropropene, doses ranged from 100 mg/kg to 1000 mg/kg.[4]

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a standard period, typically 14 days.

-

Endpoints: Mortality, clinical signs (e.g., fecal staining, soft stool, urinary staining), and calculation of the LD50 value.[4]

Acute Dermal Toxicity (as per studies on 1,1,2,3-Tetrachloropropene)

-

Test Species: Male and female New Zealand white rabbits (5 per sex per group).

-

Application: The test substance is applied to the clipped, intact skin under an occlusive covering for 24 hours.

-

Dosage: Various doses are applied to determine the LD50. For 1,1,2,3-Tetrachloropropene, doses ranged from 2000 mg/kg to 4000 mg/kg.[4]

-

Observation Period: 14 days, monitoring for clinical signs and mortality.

-

Endpoints: Mortality, clinical signs (e.g., ataxia, hypoactivity, dermal necrosis), and calculation of the LD50 value.[4]

Primary Dermal Irritation (as per studies on 1,1,2,3-Tetrachloropropene)

-

Test Species: New Zealand white rabbits.

-

Application: A 0.5 ml dose of the test substance is applied to the clipped intact skin. Both semi-occlusive (4-hour) and occlusive (24-hour) exposures are evaluated.

-

Observation: The degree of skin irritation, including erythema and edema, is scored at specified intervals.

-

Endpoints: Primary Irritation Index is calculated based on the observed skin reactions. For 1,1,2,3-Tetrachloropropene, irritation was severe, with evidence of tissue destruction.[4]

Visualizing Toxicological Pathways and Processes

General Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

Caption: A generalized workflow for chemical toxicological assessment.

Postulated Metabolic Pathways of Chlorinated Propanes

The metabolism of chlorinated propanes like 1,2,3-Trichloropropane is thought to proceed via two primary pathways: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These pathways can lead to the formation of reactive intermediates.[8]

Caption: Postulated metabolic pathways for chlorinated propanes.

Conclusion and Future Directions

The significant data gap in the toxicological profile of this compound underscores the need for further research. While hazard classifications provide a baseline for safe handling, a comprehensive understanding of its toxicokinetics and toxicodynamics is essential for accurate risk assessment. The data from structurally related chlorinated propanes suggest that this compound may exhibit significant acute toxicity, be a skin and eye irritant, and potentially pose a chronic health risk, including carcinogenicity.

Future research should prioritize conducting a battery of toxicological tests following established guidelines (e.g., OECD) to determine key endpoints such as LD50, skin/eye irritation potential, genotoxicity, and carcinogenicity. Such data are crucial for protecting human health and the environment.

References

- 1. echemi.com [echemi.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. This compound | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acrobat Accessibility Report [enviro.wiki]

- 7. epa.gov [epa.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Environmental Fate of 1,1,1,3-Tetrachloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of 1,1,1,3-tetrachloropropane is limited. Much of the information presented in this guide is based on data from structurally similar compounds, particularly 1,2,3-trichloropropane (B165214), and on estimations from validated predictive models. This document should be used as a screening-level guide and for informational purposes.

Introduction

This compound is a chlorinated hydrocarbon.[1][2][3][4][5] Due to its chemical structure, it is expected to exhibit environmental persistence and mobility, similar to other chlorinated propanes that are of environmental concern.[6] Understanding its behavior in the environment is crucial for assessing its potential risks and developing remediation strategies. This guide provides a comprehensive overview of the available information on the environmental fate of this compound, including its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of this compound is governed by its physical and chemical properties. A summary of key estimated and available experimental properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₄ | [1][7] |

| Molecular Weight | 181.88 g/mol | [1][7] |

| Boiling Point | 155.6 °C (estimated) | [8] |

| Vapor Pressure | 2.59 mm Hg at 25 °C (estimated) | [8] |

| Water Solubility | 339.6 mg/L at 25 °C (estimated) | [8] |

| Log Octanol-Water Partition Coefficient (Kow) | 2.66 (estimated) | [8] |

| Henry's Law Constant | 2.69 x 10⁻⁴ atm-m³/mol at 25 °C (estimated) | [9] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 143.5 L/kg (estimated) | [9] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important transformation pathways for chlorinated hydrocarbons in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For chlorinated alkanes, this process typically involves the substitution of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on pH and temperature.

Based on estimation models (EPI Suite™), the hydrolysis half-life of this compound is predicted to be significant, suggesting it is resistant to this degradation pathway under neutral pH conditions.

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for this compound in the aquatic environment as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.

In the atmosphere, indirect photolysis through reaction with hydroxyl radicals (•OH) is the primary degradation mechanism for many volatile organic compounds. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is in the order of days to weeks, indicating that this is a relevant degradation pathway in the atmosphere.

Biotic Degradation

The biodegradation of chlorinated propanes is highly dependent on the redox conditions and the presence of specific microbial populations.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of highly chlorinated alkanes is generally slow. The primary mechanism is often cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other substrates. For chlorinated propanes, monooxygenase enzymes, such as those expressed by methanotrophs and propane-oxidizing bacteria, have been shown to co-oxidize compounds like 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane.[6][14] It is plausible that this compound could also be a substrate for such enzymes, leading to the formation of chlorinated alcohols and aldehydes.

References

- 1. oecd.org [oecd.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]

- 4. This compound | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. microbe.com [microbe.com]

- 7. Trace level detection of chlorinated paraffins in biological and environmental samples, using gas chromatography/mass spectrometry with negative-ion chemical ionization. | Semantic Scholar [semanticscholar.org]

- 8. epa.gov [epa.gov]

- 9. chemistryforsustainability.org [chemistryforsustainability.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. askfilo.com [askfilo.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide on the Thermal Decomposition of 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1,1,1,3-tetrachloropropane (CCl₃CH₂CH₂Cl). The primary decomposition pathway is dehydrochlorination, yielding 1,1,3-trichloropropene (B110787). This document consolidates available quantitative data on reaction conditions, conversions, and product selectivities. It further outlines detailed experimental protocols for studying the pyrolysis of chlorinated hydrocarbons and the subsequent analysis of reaction products. Due to a lack of specific experimental kinetic data for this compound, this guide also presents theoretical kinetic parameters for a structurally analogous compound to provide an estimated framework for its thermal behavior.

Introduction

This compound is a chlorinated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety, and environmental considerations. The principal thermal degradation route for many polychlorinated alkanes is the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. In the case of this compound, this reaction leads to the formation of 1,1,3-trichloropropene, a potentially valuable chemical intermediate.

This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed technical resource on the thermal decomposition of this compound, focusing on the core aspects of the process, including reaction mechanisms, quantitative data, and experimental methodologies.

Reaction Mechanism and Stoichiometry

The primary thermal decomposition pathway of this compound is a unimolecular elimination reaction, specifically a dehydrochlorination, to produce 1,1,3-trichloro-1-propene and hydrogen chloride.

Primary Reaction:

CCl₃CH₂CH₂Cl (g) → CCl₂=CHCH₂Cl (g) + HCl (g)

This reaction involves the removal of a hydrogen atom from the second carbon and a chlorine atom from the first carbon, leading to the formation of a double bond.

Quantitative Data

The following tables summarize the available quantitative data on the thermal decomposition of this compound, primarily from patent literature describing its dehydrochlorination.

Table 1: Reaction Conditions and Product Distribution for the Dehydrochlorination of this compound

| Phase | Temperature (°C) | Conversion (%) | Selectivity to 1,1,3-trichloroprop-1-ene (%) | Other Products | Reference |

| Liquid | 175 | 95 | 80.7 | Unknowns (mostly chlorinated C6 compounds) | [1] |

| Liquid | 80 - 130 | - | - | - | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₄ | [3][4] |

| Molecular Weight | 181.876 g/mol | [3][4] |

| CAS Registry Number | 1070-78-6 | [3][4] |

| Boiling Point | 159-161 °C at 760 mmHg | |

| Density | 1.49 g/cm³ at 25 °C |

Table 3: Theoretical Kinetic Parameters for the Unimolecular Decomposition of a Structurally Analogous Compound (1-Bromo-3-chloropropane)

Note: Due to the absence of specific experimental kinetic data for the thermal decomposition of this compound, the following data for 1-bromo-3-chloropropane (B140262) is provided as an analogy to estimate the expected kinetic behavior. The primary decomposition pathway for this analog is also a unimolecular elimination.

| Reaction | Arrhenius Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Reference |

| BrCH₂CH₂CH₂Cl → CH₂=CHCH₂Cl + HBr | 6.1 x 10¹³ s⁻¹ | 57.2 kcal/mol | 400 - 1000 | [5] |

Experimental Protocols

Gas-Phase Pyrolysis in a Flow Reactor

This protocol describes a common setup for studying the kinetics and product distribution of gas-phase thermal decomposition.

Objective: To determine the rate of decomposition and identify the products of the gas-phase pyrolysis of this compound at various temperatures.

Apparatus:

-

A tubular flow reactor (e.g., quartz or stainless steel) housed in a temperature-controlled furnace.

-

A system for delivering a carrier gas (e.g., nitrogen or argon) at a precise flow rate.

-

A means of introducing the liquid this compound into the heated carrier gas stream, such as a syringe pump and a heated injector.

-

A condenser and cold trap system to collect the reaction products.

-

Analytical instrumentation for product identification and quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

-

The flow reactor is heated to the desired reaction temperature and purged with the inert carrier gas.

-

The flow rate of the carrier gas is set and maintained at a constant value.

-

Liquid this compound is introduced into the hot carrier gas stream at a known and constant rate using a syringe pump. The liquid is vaporized upon injection.

-

The reactant and carrier gas mixture passes through the heated reaction zone of the flow reactor. The residence time in the reactor is controlled by the reactor volume and the total gas flow rate.

-

The effluent from the reactor is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to collect the condensable products and unreacted starting material.

-

The non-condensable gaseous products (such as HCl) can be sampled directly from the gas stream or bubbled through a suitable trapping solution for later analysis.

-

The collected liquid samples are diluted with a suitable solvent and analyzed by GC-MS to identify and quantify the products and any remaining this compound.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the thermal decomposition of this compound.

Instrumentation:

-

Gas chromatograph equipped with a capillary column suitable for separating chlorinated hydrocarbons (e.g., a non-polar or medium-polarity column).

-

Mass spectrometer detector.

-

Autosampler for automated injections.

Procedure:

-

Sample Preparation: The collected liquid samples from the pyrolysis experiment are diluted to an appropriate concentration with a high-purity solvent (e.g., dichloromethane (B109758) or hexane). An internal standard may be added for more accurate quantification.

-

GC Separation: A small volume of the prepared sample is injected into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium).

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each eluting compound is recorded. The identity of each compound can be determined by comparing its mass spectrum to a library of known spectra (e.g., the NIST library) and by its retention time. The quantity of each compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known amount of an internal or external standard.

Discussion

The thermal decomposition of this compound primarily proceeds via dehydrochlorination to form 1,1,3-trichloropropene. The available data from patent literature indicates that this conversion can be achieved with high efficiency at moderately elevated temperatures (175 °C) in the liquid phase.[1] The formation of higher molecular weight byproducts, such as chlorinated C6 compounds, suggests that secondary reactions, potentially involving the initial products, can occur.[1]

While specific experimental kinetic parameters for this compound are not available, the theoretical data for the analogous dehydrobromination of 1-bromo-3-chloropropane provides a useful estimate.[5] The activation energy of 57.2 kcal/mol suggests that a significant energy input is required to initiate the unimolecular elimination, which is consistent with the need for elevated temperatures in the experimental observations. The pre-exponential factor of 6.1 x 10¹³ s⁻¹ is typical for unimolecular reactions of this type.[5]

For researchers investigating the thermal decomposition of this compound, it is recommended to employ experimental setups similar to the gas-phase flow reactor described. This allows for precise control of reaction temperature and residence time, which are critical for obtaining reliable kinetic data. The use of GC-MS for product analysis is essential for the unambiguous identification and quantification of the various chlorinated species that may be formed.

Conclusion

The thermal decomposition of this compound is a chemically significant process, primarily leading to the formation of 1,1,3-trichloropropene through dehydrochlorination. This guide has summarized the available quantitative data and provided detailed, adaptable experimental protocols for further investigation. While a gap in the literature exists regarding the specific experimental kinetics of this reaction, the provided data for an analogous compound offers a valuable starting point for theoretical and experimental studies. Further research is warranted to precisely determine the Arrhenius parameters and to fully elucidate the potential for secondary reactions under various process conditions. This will enable a more complete understanding of the thermal behavior of this compound, benefiting its application in chemical synthesis and ensuring safe and efficient process design.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Quantum-Chemical Kinetic Study of the Unimolecular Decomposition Reactions of 1-Bromo-3-Chloropropane [ri.conicet.gov.ar]

- 3. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]

- 4. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]

- 5. Quantum-Chemical Kinetic Study of the Unimolecular Decomposition Reactions of 1-Bromo-3-Chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1,1,3-Tetrachloropropane material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Propane, 1,1,1,3-tetrachloro- |

| CAS Number | 1070-78-6[1] |

| EC Number | 213-981-7[1] |

| Molecular Formula | C₃H₄Cl₄[1][2][3] |

| Molecular Weight | 181.88 g/mol [2] |

| Chemical Structure | C(C(Cl)(Cl)Cl)CCl[3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Liquid | [2][4] |

| Color | Colorless to Almost colorless clear liquid | [3] |

| Odor | Sweet or chloroform-like | [3] |

| Melting Point | -35 °C | [4] |

| Boiling Point | 159 °C | [4] |

| Flash Point | 105 °C | [4] |

| Density | 1.471 g/cm³ | [4] |

| Vapor Pressure | 2.99 mmHg at 25 °C | [4] |

| Solubility | No data available | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Acute Toxicity, Inhalation | Category 4 (Potential) | H332: Harmful if inhaled[2] |

GHS Label Elements

Caption: GHS Hazard Communication for this compound.

Toxicological Information

Acute Toxicity

-

Inhalation: A Lowe st Published Lethal Concentration (LCLo) for rats has been reported as 4700 ppm for a 6-hour exposure.[1]

-

Dermal: No specific data available.

Skin Irritation

Causes skin irritation (Category 2).[4][5]

Eye Irritation

Causes serious eye irritation (Category 2).[4][5]

Other Toxicological Information

No data is available for respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (single or repeated exposure), or aspiration hazard.[1]

Experimental Protocols

Detailed experimental data for this compound are not publicly available. However, the following sections describe the standard methodologies, based on OECD guidelines, that would be employed to determine the toxicological properties of such a chemical.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to identify a dose that causes clear signs of toxicity without mortality.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6]

-

Housing and Feeding: Animals are housed individually with controlled temperature and lighting. They are fasted before dosing.[6]

-

Dose Administration: The test substance is administered as a single dose by gavage.[6] Dosing is stepwise, using fixed doses of 5, 50, 300, and 2000 mg/kg.[6] The initial dose is selected based on a preliminary sighting study.[6]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[4]

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.[4]

-

Following a defined exposure period, the chemical is removed by rinsing.

-

The tissues are incubated for a post-exposure period.

-

-

Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[7]

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the chemical's irritation potential. A viability of ≤ 50% indicates an irritant (GHS Category 2).[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[2]

-

Procedure:

-

Observations: The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The reversibility of any lesions is also assessed.[3]

-

Data Analysis: The scores are used to classify the substance for its eye irritation potential according to the GHS. To minimize animal suffering, a sequential testing strategy is recommended, starting with a single animal.[3]

Risk Assessment and Management Workflow

The following diagram illustrates a logical workflow for the assessment and management of risks associated with this compound in a laboratory setting.

Caption: Risk assessment and management workflow for this compound.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Ecological Information

No specific ecotoxicity data for this compound is readily available. Due to its chemical nature, it should be handled and disposed of in a manner that prevents its release into the environment.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1,3-Tetrachloropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloropropane is a chlorinated hydrocarbon primarily utilized as a chemical intermediate in the synthesis of other valuable organic compounds.[1][2][3] Its reactivity is chiefly centered around dehydrochlorination reactions to produce various trichloropropenes, which are key building blocks in the agrochemical and pharmaceutical industries.[2] This document provides an overview of its primary application, including detailed experimental protocols and relevant data.

Core Application: Synthesis of Chlorinated Propenes

The principal application of this compound in organic synthesis is its conversion to 1,1,3-trichloropropene (B110787) and other chlorinated propenes through dehydrochlorination.[4][5] This elimination reaction can be achieved under various conditions, including liquid-phase and vapor-phase processes, often employing catalysts or basic conditions.

Logical Relationship: From Starting Materials to Key Intermediates

Caption: Synthesis pathway from basic feedstocks to this compound and its subsequent dehydrochlorination products.

Experimental Protocols

Protocol 1: Liquid-Phase Dehydrochlorination of this compound

This protocol describes the liquid-phase dehydrochlorination of this compound to produce 1,1,3-trichloropropene. This method is adapted from procedures outlined in patent literature and is suitable for laboratory-scale synthesis.

Materials:

-

This compound

-

Anhydrous Ferric Chloride (FeCl₃) or other suitable Lewis acid catalyst

-

Optional: Phase-transfer catalyst (e.g., Aliquat 336)[6]

-

Aqueous solution of a base (e.g., Sodium Hydroxide (B78521), NaOH)

-

Inert solvent (optional, e.g., a high-boiling hydrocarbon)

-

Standard laboratory glassware for reactions under controlled temperature, including a multi-neck round-bottom flask, condenser, dropping funnel, and stirring apparatus.

Workflow Diagram:

Caption: Experimental workflow for the liquid-phase dehydrochlorination of this compound.

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: The flask is charged with this compound and a catalytic amount of anhydrous ferric chloride (e.g., 1-5 mol%).

-

Reaction Conditions: The mixture is heated to a temperature in the range of 80°C to 130°C with vigorous stirring.[7]

-

Reaction with Base (Alternative): In an alternative approach, an aqueous solution of a base such as sodium hydroxide can be added dropwise to the heated solution of this compound. The use of a phase-transfer catalyst may be beneficial to facilitate the reaction between the organic and aqueous phases.[6]

-

Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with water to remove the catalyst and any remaining base. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,1,3-trichloropropene.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 80°C - 130°C | [7] |

| Catalyst Loading (FeCl₃) | 100 - 1500 ppmw | [7] |

| Residence Time | 2 - 6 hours | [7] |

| Conversion of this compound | >95% | [4] |

| Selectivity for 1,1,3-trichloropropene | >95% | [4] |

Other Potential Synthetic Applications

While the dehydrochlorination to chlorinated propenes is the most documented application, the structure of this compound suggests potential for other synthetic transformations, although specific examples in the literature are scarce.

-

Cyclopropane (B1198618) Synthesis: The 1,3-disposition of chlorine atoms could theoretically allow for intramolecular cyclization to form cyclopropane derivatives. However, there is a lack of specific literature detailing this transformation for this compound.

-